TBPH

endocrine disruption glucocorticoid receptor reporter gene assay

Endocrine screening and environmental fate studies require compound-specific reference standards-generic NBFR substitution invalidates risk assessments. - **Superior potency**: GR IC50 = 0.3 µM, AR & TR IC50 = 0.1 µM-most potent parent NBFR for positive controls. - **Higher removal efficiency**: 88-99% in activated sludge vs. TBB (63-99%)-reduces WWTP effluent loading. - **Low bioaccessibility**: Minimal oral bioaccessibility ensures conservative child exposure estimates from indoor dust. - **Trace analysis ready**: LC-UHRMS LOD = 0.01 µg/L vs. GC-MS ≈2.5 µg/L-quantify at environmental levels.

Molecular Formula C24H34Br4O4
Molecular Weight 706.1 g/mol
CAS No. 26040-51-7
Cat. No. B030680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTBPH
CAS26040-51-7
Synonyms3,4,5,6-Tetrabromo-1,2-benzenedicarboxylic Acid 1,2-Bis(2-ethylhexyl) Ester;  Bis(2-ethylhexyl) Tetrabromophthalate;  DP 45;  Di(2-ethylhexyl) Tetrabromophthalate;  Uniplex FRP 45;  TBPH; 
Molecular FormulaC24H34Br4O4
Molecular Weight706.1 g/mol
Structural Identifiers
SMILESCCCCC(CC)COC(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)OCC(CC)CCCC
InChIInChI=1S/C24H34Br4O4/c1-5-9-11-15(7-3)13-31-23(29)17-18(20(26)22(28)21(27)19(17)25)24(30)32-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3
InChIKeyUUEDINPOVKWVAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 1.98X10-9 mg/L at 25 °C (est)

TBPH Brominated Phthalate Flame‑Retardant Plasticizer


Bis(2-ethylhexyl) 3,4,5,6‑tetrabromophthalate (TBPH; CAS 26040‑51‑7) is a high‑production‑volume additive brominated flame retardant that simultaneously acts as a secondary plasticizer . Its structure combines a phthalate diester backbone with four aromatic bromine atoms (≈67 % Br w/w), conferring inherent flame retardancy via gas‑phase radical quenching . TBPH is a key brominated component of commercial mixtures such as Firemaster 550 and Firemaster BZ‑54, and is primarily applied in flexible PVC (wire and cable insulation), rigid and flexible polyurethane foams, and other engineering thermoplastics .

Endocrine‑disruption pathway study context (GR, AR, TR antagonism)Supports nuclear receptor screening and reporter gene assay applications
Brominated flame‑retardant research context with secondary plasticizer functionRelevant for flexible PVC, PU foam, and engineering thermoplastic research
Environmental fate and trace analytical method developmentApplicable to WWTP effluent monitoring and indoor dust exposure studies

Why TBPH Substitution Risks Performance Failure


Although TBPH belongs to the class of novel brominated flame retardants (NBFRs) that also includes 2‑ethylhexyl‑2,3,4,5‑tetrabromobenzoate (TBB), 1,2,5,6‑tetrabromocyclooctane (TBCO), and 1,2‑bis(2,4,6‑tribromophenoxy)ethane (BTBPE), the compounds exhibit order‑of‑magnitude differences in nuclear receptor activity, environmental removal efficiency, and oral bioaccessibility . In‑class substitution without quantitative verification therefore risks introducing unintended endocrine‑disruption potency, inferior wastewater treatability, or altered bioavailability profiles that can invalidate environmental risk assessments and product safety dossiers. The evidence below demonstrates that TBPH is not functionally interchangeable with TBB, TBCO, or BTBPE.

Class‑level NBFR substitution may shift GR, AR, and TR endocrine‑disruption endpoint interpretation.
Bioaccessibility and WWTP removal profiles differ from TBB and BTBPE, limiting cross‑read to environmental fate models.
Method‑specific analytical LODs may not transfer between GC‑MS and LC‑UHRMS platforms, requiring method‑context review.

TBPH Quantitative Evidence vs. Closest Analogs


Glucocorticoid Receptor Antagonism vs. TBB

In luciferase reporter gene assays, TBPH exhibited anti‑glucocorticoid activity with an IC50 of 0.3 μM, whereas TBB required 1.9 μM to achieve the same effect . Direct competition binding to the glucocorticoid receptor (GR) confirmed the potency gap: TBPH displaced the ligand with an IC50 of 0.002 μM, while TBB’s IC50 was 0.03 μM, a 15‑fold difference . Both parent compounds were active, but their respective metabolites (TBBA and TBMEPH) showed no anti‑glucocorticoid activity, indicating that the differential potency resides in the intact parent structures and would be lost upon metabolism .

GR Antagonism vs TBB
Head‑to‑head
IC50 0.3 µM (TBPH) vs 1.9 µM (TBB)
Supports GR‑pathway antagonist screening context; 6.3‑fold reported difference.
CHO‑K1 cells expressing human GR; luciferase reporter assay
endocrine disruption glucocorticoid receptor reporter gene assay

Anti‑Androgenic and Anti‑Thyroid Activity vs. TBB

The same head‑to‑head study revealed that TBPH antagonizes the androgen receptor (AR) with an IC50 of 0.1 μM, while TBB’s IC50 is 43.5 μM – a 435‑fold difference . For thyroid hormone receptor (TR) antagonism, TBPH’s IC50 is again 0.1 μM versus 37.5 μM for TBB (375‑fold) . Metabolism partially attenuates the difference: TBPH’s metabolite TBMEPH shows IC50 = 1.3 μM (AR) and 32.3 μM (TR), still more potent than TBB’s metabolite TBBA (IC50 = 47.5 μM AR; 22.8 μM TR) . No agonist activity was detected for any compound at either receptor .

AR & TR Antagonism vs TBB
Head‑to‑head
IC50 0.1 µM (TBPH) vs 43.5/37.5 µM (TBB)
Supports androgen/thyroid‑axis assay context; >300‑fold reported difference.
Human AR and TRβ reporter gene assays; 24 h exposure
androgen receptor thyroid hormone receptor reporter gene assay

Wastewater Removal Efficiency vs. TBB and BTBPE

In a survey of Canadian wastewater treatment plants (WWTPs), TBPH was detected in >80 % of influent samples and exhibited median removal efficiencies of 88 % to 99 % . By contrast, TBB showed median removal of 63 % to 99 %, and BTBPE only 45 % to 99 % . The lower‑bound removal efficiency for TBPH (88 %) is therefore 25 percentage points higher than that of BTBPE (45 %) and 25 points higher than TBB’s lower bound (63 %). This indicates that TBPH partitions more strongly to biosolids during conventional activated‑sludge treatment, leading to lower aqueous‑phase discharge concentrations .

WWTP Removal Efficiency
Cross‑study
88‑99% (TBPH) vs 45‑99% (BTBPE)
Supports environmental fate model selection; higher biosolid partitioning potential.
Full‑scale Canadian WWTPs; GC‑MS/MS quantification
wastewater treatment removal efficiency environmental fate

Oral Bioaccessibility from Indoor Dust vs. TBB

In an in vitro gastrointestinal digestion model using indoor dust from early childhood environments, TBPH and its hydroxylated metabolites (OH‑TBPHs) were classified as minimally bioaccessible, whereas TBB and OH‑TBBs were moderately to highly bioaccessible . This differential bioaccessibility indicates that for an equivalent ingested dust mass, the fraction of TBPH solubilized and available for intestinal absorption is substantially lower than that of TBB, leading to a reduced internal exposure potential via the oral route .

Oral Bioaccessibility in Dust
Data to verify
Minimally bioaccessible (TBPH) vs Moderate‑High (TBB)
Supports compound‑specific oral exposure modeling review; qualitative tier difference.
In vitro GI extraction assay; indoor dust from early childhood environments
bioaccessibility indoor dust oral exposure

LC‑UHRMS Detection Limit vs. Traditional GC‑MS

A liquid chromatography–ultra‑high‑resolution mass spectrometry (LC‑UHRMS) method developed specifically for TBPH and its hydroxylated isomers achieved an instrumental limit of detection (LOD) of 0.01 μg/L, which represents a 200‑ to 300‑fold improvement over traditional gas chromatography‑mass spectrometry (GC‑MS) methods that report LODs of ≈2.5 μg/L . The method was successfully applied to quantify TBPH in 100 % of tested indoor dust samples (n = 23) at a mean concentration of 733 ng/g .

LC‑UHRMS Detection Limit
Cross‑study
LOD 0.01 µg/L vs 2.5 µg/L (GC‑MS)
Supports trace environmental monitoring; 200‑300 fold reported improvement.
Thermo Fisher Q‑Exactive LC‑UHRMS; positive/negative ion mode
analytical detection LC‑UHRMS environmental monitoring

Application Scenarios for TBPH


Endocrine‑Disruption Screening with GR/AR/TR Antagonism

Toxicology laboratories conducting in vitro endocrine‑disruption screening should select TBPH as a reference NBFR when glucocorticoid, androgenic, or thyroid‑axis antagonism is the endpoint of interest. The IC50 values of 0.3 μM (GR), 0.1 μM (AR), and 0.1 μM (TR) make TBPH the most potent parent NBFR characterized to date, providing a sensitive positive control for assay validation that TBB (IC50 = 1.9–43.5 μM) cannot substitute .

Low‑Emission Flexible PVC and PUR Formulations

Product formulators for flexible PVC wire/cable jacketing or polyurethane foam seeking to minimize WWTP effluent loading of brominated flame retardants should prioritize TBPH. The compound’s 88–99 % median removal efficiency in conventional activated‑sludge treatment outperforms both TBB (63–99 %) and BTBPE (45–99 %), reducing downstream aquatic exposure .

Children’s Exposure Assessment with Bioaccessibility Corrections

Risk assessors investigating indoor dust‑mediated oral exposure of children to flame retardants must incorporate compound‑specific bioaccessibility factors. TBPH’s minimal in vitro bioaccessibility contrasts with the moderate‑high bioaccessibility of TBB, meaning that generic BFR default assumptions overpredict TBPH internal dose. TBPH should be the selected NBFR for studies requiring conservative but chemically accurate exposure estimates .

Trace Environmental Monitoring via LC‑UHRMS

Environmental analytical laboratories requiring sub‑ng/L detection of brominated flame retardants in dust, water, or biota should adopt TBPH‑optimized LC‑UHRMS methods. The demonstrated instrumental LOD of 0.01 μg/L (versus ≈2.5 μg/L by GC‑MS) enables quantification at environmentally relevant concentrations in 100 % of real‑world dust samples, supporting both academic exposure research and regulatory surveillance .

Application
Selection Property
Validation Focus
Endocrine‑disruption screening
Receptor antagonism profile (GR, AR, TR)
Assay potency context (IC50 cross‑check)
Environmental risk assessment
Wastewater removal efficiency
Effluent concentration modeling
Human exposure science
Oral bioaccessibility profile
Dust ingestion exposure models
Trace environmental analysis
LC‑UHRMS sensitivity
Method LOD/LOQ verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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